(3-Methoxy-5-methylphenyl)(phenyl)methanol
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Overview
Description
(3-Methoxy-5-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of methanol where the hydrogen atom is replaced by a (3-methoxy-5-methylphenyl) group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-methylphenyl)(phenyl)methanol typically involves the reaction of (3-methoxy-5-methylphenyl)magnesium bromide with benzaldehyde . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-methylphenyl)(phenyl)methanol undergoes various chemical reactions including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (3-Methoxy-5-methylphenyl)(phenyl)ketone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-5-methylphenyl)(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-5-methylphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Similar in structure but lacks the phenyl group.
Phenylmethanol: Similar in structure but lacks the (3-methoxy-5-methylphenyl) group.
Uniqueness
(3-Methoxy-5-methylphenyl)(phenyl)methanol is unique due to the presence of both the (3-methoxy-5-methylphenyl) and phenyl groups.
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3-methoxy-5-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-11-8-13(10-14(9-11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |
InChI Key |
RWBOACWLHGKQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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